N-Benzyl-5-bromo-N-methylthiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-Benzyl-5-bromo-N-methylthiazol-2-amine typically involves the reaction of 5-bromo-2-aminothiazole with benzyl chloride and methyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-Benzyl-5-bromo-N-methylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Scientific Research Applications
N-Benzyl-5-bromo-N-methylthiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methylthiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Benzyl-5-bromo-N-methylthiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H11BrN2S |
---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(11-13-7-10(12)15-11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
VUAGGPIKSVDYBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(S2)Br |
Origin of Product |
United States |
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